6-Fluoro-1H-benzimidazol-5-amine;dihydrochloride
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Overview
Description
6-Fluoro-1H-benzimidazol-5-amine;dihydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a fluorine atom in the benzimidazole ring enhances the compound’s chemical properties, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-benzimidazol-5-amine typically involves the reaction of 1,2-diaminobenzene with a fluorinated carboxylic acid or its derivatives. One common method is the Phillips–Ladenburg reaction, where 1,2-diaminobenzene reacts with a carboxylic acid in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction conditions usually involve heating the mixture to promote the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of 6-Fluoro-1H-benzimidazol-5-amine;dihydrochloride often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-benzimidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: The fluorine atom in the benzimidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of fluorinated benzimidazole compounds .
Scientific Research Applications
6-Fluoro-1H-benzimidazol-5-amine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Fluoro-1H-benzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to biological targets, such as enzymes and receptors. This binding can inhibit the activity of these targets, leading to various biological effects. For example, in cancer research, the compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride
- 2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)-N-methylethan-1-amine hydrochloride
- 1-(6-Fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine dihydrochloride
- 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride
Uniqueness
6-Fluoro-1H-benzimidazol-5-amine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6-position of the benzimidazole ring enhances its reactivity and binding affinity to biological targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-fluoro-1H-benzimidazol-5-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3.2ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;;/h1-3H,9H2,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBCTQPCKMHVES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=CN2)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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